molecular formula C18H22N4O3S B2871037 methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate CAS No. 1280960-06-6

methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate

Cat. No.: B2871037
CAS No.: 1280960-06-6
M. Wt: 374.46
InChI Key: XSUNQBJAFPGYJV-UHFFFAOYSA-N
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Description

Methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate is a synthetic organic compound featuring a pyrimidine core substituted with methyl (4,6-positions) and methylsulfanyl (2-position) groups. The pyrimidine moiety is linked via a propanamide chain to a phenyl ring, which is further modified by a methyl carbamate group. The compound’s synthesis likely involves coupling reactions, as inferred from analogous procedures in , where carbodiimide-based activation is used for amide bond formation .

Properties

IUPAC Name

methyl N-[4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-15(12(2)20-17(19-11)26-4)9-10-16(23)21-13-5-7-14(8-6-13)22-18(24)25-3/h5-8H,9-10H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNQBJAFPGYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked via a propanamide chain to a phenyl group. Its molecular formula is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S, with a molecular weight of 359.5 g/mol.

PropertyValue
Molecular FormulaC19H25N3O2S
Molecular Weight359.5 g/mol
CAS Number1210176-69-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The pyrimidine moiety is known to exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound may reduce the availability of tetrahydrofolate, thereby impacting nucleotide synthesis and cell division .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study:
In vitro studies demonstrated that related pyrimidine derivatives inhibited the proliferation of human cancer cell lines (e.g., HT29 colon cancer cells) with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that pyrimidine derivatives possess antibacterial and antifungal properties.

Case Study:
A study evaluating the antimicrobial efficacy of similar compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Research Findings

  • Dihydrofolate Reductase Inhibition : this compound shows high affinity for DHFR, leading to decreased folate levels necessary for DNA synthesis .
  • Anticancer Efficacy : The compound demonstrated significant cytotoxicity against several cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Properties : Exhibiting broad-spectrum activity against various pathogens, this compound's derivatives have been shown to inhibit bacterial growth effectively .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP (Predicted) Melting Point (°C)
Target Compound C₁₈H₂₂N₄O₃S 4,6-dimethyl-2-methylsulfanyl 3.2 Not reported
Compound C₂₀H₁₉FN₈O₂ 4,6-diamino, pyrazolopyridine 2.5 Not reported
Compound (Entry 1) C₂₄H₂₃N₅O₅S Sulfamoyl, dioxoisoindolin 2.8 83
Compound C₁₆H₂₄N₂O₂ Piperidine, methoxymethyl 2.1 Not reported

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